Regulatory Identity and Purity: The Definitive Differentiation of N-Methyl Fenoldopam Hydrochloride as a USP Reference Standard
N-methyl fenoldopam hydrochloride is the only compound officially recognized as Fenoldopam USP Related Compound A, a designation that carries specific regulatory and analytical weight. While other fenoldopam derivatives like the N-allyl analog (SKF 85174) [1] or the parent fenoldopam (SKF 82526) [2] exist, none share this exact USP reference standard identity. The compound is supplied with comprehensive characterization data compliant with USP/EP guidelines, enabling its direct use in method validation and quality control for fenoldopam drug products [3].
| Evidence Dimension | Regulatory Identity and Official Designation |
|---|---|
| Target Compound Data | Designated as Fenoldopam USP Related Compound A; supplied with regulatory-compliant characterization data [3] |
| Comparator Or Baseline | Fenoldopam (SKF 82526) is the active pharmaceutical ingredient; N-allyl fenoldopam (SKF 85174) is another fenoldopam analog without USP reference standard status [1]. |
| Quantified Difference | Target compound has exclusive USP Reference Standard status for fenoldopam impurity profiling; comparators lack this specific regulatory designation. |
| Conditions | As defined by the United States Pharmacopeia (USP) monograph for Fenoldopam Mesylate. |
Why This Matters
Procurement of the exact USP-designated compound is mandatory for ANDA submissions and cGMP-compliant analytical method validation, making any alternative chemically related compound legally and technically unacceptable for this purpose.
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- [3] SynZeal Research. Fenoldopam USP Related Compound A: Regulatory Use Cases. View Source
